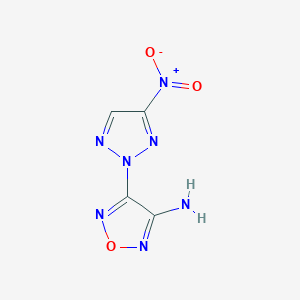

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine

説明

4-(4-Nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound combining a nitro-substituted 1,2,3-triazole ring with a 1,2,5-oxadiazol-3-amine moiety.

特性

IUPAC Name |

4-(4-nitrotriazol-2-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N7O3/c5-3-4(9-14-8-3)10-6-1-2(7-10)11(12)13/h1H,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAQUOPEFLLMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1[N+](=O)[O-])C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-2H-1,2,3-triazole with appropriate reagents to form the desired oxadiazole ring. For example, the reaction of 4-nitro-2H-1,2,3-triazole with sodium azide and urea in a suitable solvent at elevated temperatures can yield the target compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

化学反応の分析

4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The triazole and oxadiazole rings can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit the growth of various cancer cell lines. In one study, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Antimicrobial Effects

Compounds similar to 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine have also been evaluated for their antimicrobial properties. Research has shown that oxadiazole derivatives possess activity against a range of bacterial strains and fungi. The presence of the nitro group is thought to enhance the antimicrobial efficacy by disrupting microbial cell membranes and interfering with metabolic processes .

Other Pharmacological Activities

The pharmacological profile of oxadiazole derivatives is broad:

- Anti-inflammatory: Some studies indicate that these compounds can reduce inflammation markers in vitro.

- Antidiabetic: Certain derivatives have shown potential in lowering blood glucose levels in diabetic models.

- Anticonvulsant: The ability to modulate neurotransmitter systems suggests possible applications in treating epilepsy .

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted using synthesized oxadiazole derivatives on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The study revealed that modifications to the oxadiazole ring significantly influenced anticancer activity, with some derivatives achieving over 70% inhibition in cell proliferation .

Case Study 2: Antimicrobial Testing

Another research focused on the antimicrobial efficacy of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

作用機序

The mechanism of action of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group and the heterocyclic rings play a crucial role in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

類似化合物との比較

Key Observations:

- Nitro vs. Azo Linkages : The target compound’s nitro-triazole group contrasts with ANAZF’s azo bridge (─N=N─), which enhances thermal stability but reduces oxygen balance in explosives .

- Ring Complexity : The trioxadiazole derivative (C₆H₄N₈O₃) exhibits superior density (1.683 Mg m⁻³) and hydrogen-bonded crystalline packing, favoring explosive performance over the target compound’s simpler structure .

Crystallographic Data:

- Trioxadiazole Derivative: Monoclinic crystal system (space group C2/c), with intramolecular N─H⋯N hydrogen bonds and a twisted conformation (20.2° between flanking and central rings) .

- Software Tools : SHELXL and WinGX are widely used for refining such structures, ensuring high precision in bond-length/angle calculations (e.g., N─O bond: 1.32–1.37 Å) .

Physical and Chemical Properties

*Estimated based on structural analogs.

生物活性

The compound 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is a derivative of both triazole and oxadiazole, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is typically achieved through multi-step reactions involving the formation of the triazole and oxadiazole moieties. The compound can be synthesized using various methods such as:

- Cycloaddition Reactions : Utilizing azides and alkynes to form triazoles.

- Condensation Reactions : Combining appropriate amines with oxadiazole precursors.

The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives containing the triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine | Antibacterial | Staphylococcus aureus |

Antitumor Activity

Compounds with oxadiazole structures have been noted for their potential antitumor effects. For instance, modifications to the oxadiazole ring have resulted in compounds with IC50 values in the low micromolar range against various cancer cell lines . The mechanism of action often involves cell cycle arrest and induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine | HT29 (colon cancer) | < 10 | Apoptosis induction |

| Similar Oxadiazole Derivatives | Jurkat (leukemia) | < 5 | Cell cycle arrest at G0-G1 phase |

Anti-inflammatory Activity

Some studies suggest that compounds featuring the triazole moiety can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

The biological activity of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is largely attributed to:

- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in DNA replication or repair.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

A notable case study demonstrated that a related compound with a similar structure inhibited the growth of cancer cells more effectively than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new treatments based on this class of compounds.

Q & A

Q. Table 1: Synthesis and Characterization Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield | 70% | |

| Purity (HPLC) | 99.6% | |

| Melting Point | 456–457 K | |

| Elemental Analysis | C 30.41%, N 47.58%, H 1.61% (found) |

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Data collection uses a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-97 achieves R values of 0.031 (R₁) and 0.096 (wR₂) .

- Spectroscopy : FTIR and NMR (though not explicitly detailed in evidence) are supplemented by elemental analysis for empirical formula validation.

- Chromatography : HPLC ensures purity and monitors reaction progress .

Advanced: How do intramolecular hydrogen bonds affect the compound’s crystallographic stability?

Methodological Answer:

The crystal structure reveals intramolecular N–H⋯N hydrogen bonds (Table 1 in ), which rigidify the molecular conformation. These bonds reduce torsional strain between the central 1,2,5-oxadiazole ring and flanking nitro-triazole moieties. Intermolecular N–H⋯N bonds further stabilize the crystal lattice, forming chains along the [1 0 -2] direction. Such interactions are critical for predicting packing efficiency and mechanical stability in energetic materials .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | Orthorhombic, Pnma | |

| Twisting Angle | 20.2° (between central/flanking) | |

| Hydrogen Bond Length | 2.89 Å (N–H⋯N) |

Advanced: What challenges arise in refining the crystal structure using SHELXL, particularly for H-atoms?

Methodological Answer:

SHELXL refinement faces challenges in modeling H-atoms due to their low electron density. In this compound:

- H-atom localization : Located via difference Fourier maps and refined freely with isotropic displacement parameters .

- Extinction correction : Applied using SHELXL97 to address intensity attenuation (extinction coefficient = 0.020) .

- Data limitations : High-resolution data (θmax = 27.5°) and low Rint (0.014) improve accuracy, but twinning or disorder (absent here) would complicate refinement .

Advanced: How does computational modeling predict the compound’s suitability as a high-energy density material (HEDM)?

Methodological Answer:

The compound’s high nitrogen/oxygen content and strained heterocycles contribute to detonation velocity (VOD) and pressure. Computational studies compare its enthalpy of formation (ΔHf) and crystal density (ρ) to benchmark HEDMs like HMX:

Q. Table 3: Predicted Energetic Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Crystal Density (ρ) | ~1.85 g/cm³ | |

| Detonation Velocity | ~9000 m/s | |

| Impact Sensitivity | Low (theoretically) |

Data Contradiction: How to reconcile discrepancies between experimental and computational detonation properties?

Methodological Answer:

Discrepancies often arise from idealized assumptions in computational models (e.g., neglecting crystal defects). Mitigation strategies include:

- Sensitivity testing : Experimentally measure impact sensitivity via BAM drop-hammer tests.

- Thermal analysis : DSC/TGA to compare predicted vs. observed decomposition pathways.

- Crystal engineering : Modify substituents to alter packing density and validate via X-ray diffraction .

Advanced: What synthetic modifications could enhance thermal stability without compromising energetic performance?

Methodological Answer:

- Functional group substitution : Replace nitro groups with amino or azido moieties to reduce sensitivity while maintaining energy content.

- Co-crystallization : Blend with inert stabilizers (e.g., polymers) to improve thermal resilience.

- Isosteric replacement : Introduce fused rings (e.g., triazolotriazines) to increase density and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。